

A Preclinical and Clinical Pharmacological Compendium of (R)-Crinecerfont

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B1669616

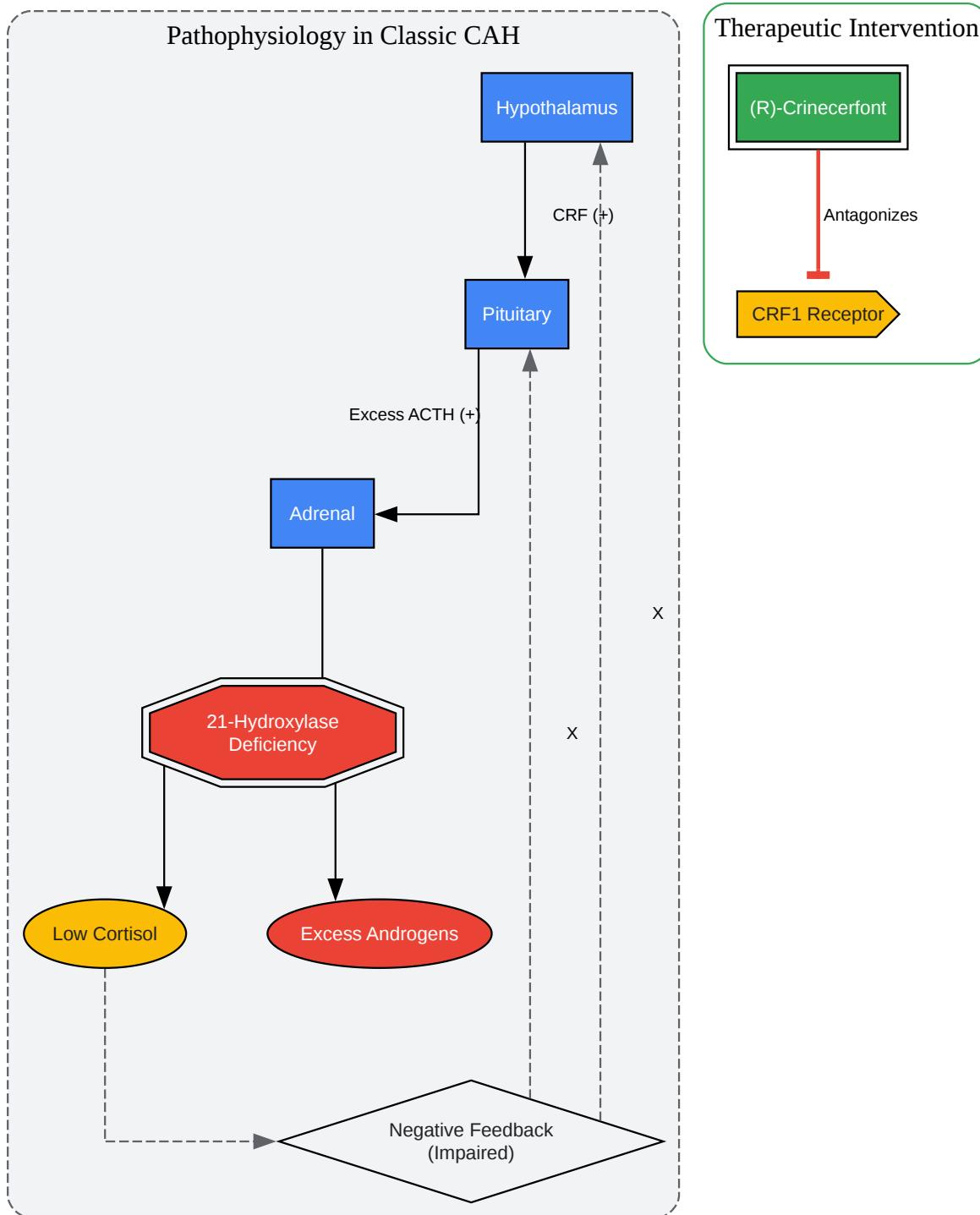
[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological profile of **(R)-Crinecerfont** (Crenessity™), a first-in-class, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.^{[1][2]} It is designed to serve as a technical resource, summarizing key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and the methodologies of pivotal clinical trials that have defined its profile. **(R)-Crinecerfont** is indicated as an adjunctive therapy to glucocorticoid replacement for controlling androgens in adults and pediatric patients aged four years and older with classic congenital adrenal hyperplasia (CAH).^{[3][4][5]}

Mechanism of Action

(R)-Crinecerfont offers a novel, non-glucocorticoid approach to managing classic CAH by targeting the hypothalamic-pituitary-adrenal (HPA) axis at a key regulatory point.^{[6][7]}


1.1 The HPA Axis in Health and Congenital Adrenal Hyperplasia

In a healthy individual, the hypothalamus releases corticotropin-releasing factor (CRF), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).^[8] ACTH then acts on the adrenal glands to produce cortisol. Cortisol exerts negative feedback on both the hypothalamus and pituitary to suppress further CRF and ACTH release, maintaining homeostasis.^[8]

Classic CAH is most commonly caused by a deficiency in the 21-hydroxylase enzyme, which is critical for cortisol synthesis.^[8] This deficiency leads to low cortisol levels and an accumulation of cortisol precursors. The lack of negative feedback from cortisol results in chronic over-secretion of CRF and ACTH, leading to adrenal hyperplasia and the shunting of precursor molecules toward the androgen synthesis pathway.^{[8][9]} This results in the excessive production of androgens like androstenedione and testosterone, which are responsible for many of the clinical manifestations of the disease.^{[8][10]}

1.2 (R)-Crinecerfont's Point of Intervention

(R)-Crinecerfont is a selective CRF1 receptor antagonist.^{[3][11]} It acts by competitively blocking the binding of CRF to its type 1 receptors located on the pituitary gland.^{[5][6][11]} This action directly inhibits the excessive secretion of ACTH from the pituitary.^[12] By reducing ACTH levels, **(R)-Crinecerfont** decreases the overstimulation of the adrenal glands, thereby lowering the production of adrenal androgens and their precursors.^{[11][13]} This targeted mechanism allows for the reduction of supraphysiologic glucocorticoid doses, which are traditionally used to suppress ACTH, thus potentially mitigating the long-term complications of steroid excess.^{[9][14]}

[Click to download full resolution via product page](#)

Caption: HPA axis in CAH and **(R)-Crinecterfont**'s mechanism of action.

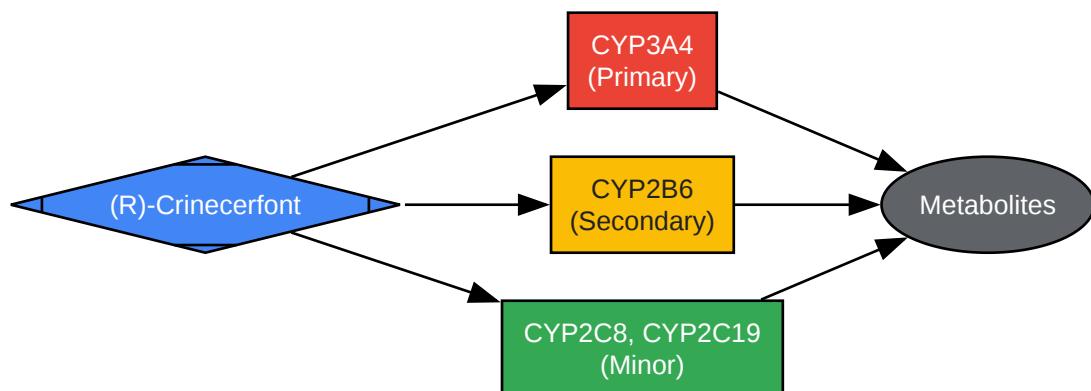
Pharmacological Profile

The pharmacological activity of **(R)-Crinecerfont** has been characterized through extensive clinical trials.

2.1 Pharmacodynamics

Clinical studies in both adult and pediatric populations with classic CAH have demonstrated that **(R)-Crinecerfont** leads to clinically meaningful reductions in key hormones that are elevated in the disease.

Study Population	Duration	Intervention	Median % Reduction from Baseline	Reference
Adolescents (14-17 yrs)	14 Days	50 mg BID	ACTH: -57% 17OHP: -69% Androstenedione: -58%	[8][15]
Adults (18-50 yrs)	14 Days	100 mg BID	ACTH: -66% 17OHP: -64% Androstenedione: -64%	[8]
Adults (Phase 3)	24 Weeks	100 mg BID	Glucocorticoid Dose: -27.3% (vs. -10.3% placebo)	[16]
Pediatrics (Phase 3)	28 Weeks	Weight-based	Glucocorticoid Dose: -18.0% (vs. +5.6% placebo)	[8][13][17][16]


BID = twice daily; ACTH = Adrenocorticotropic hormone; 17OHP = 17-hydroxyprogesterone.

2.2 Pharmacokinetics

The pharmacokinetic properties of **(R)-Crinecerfont** have been defined in clinical studies, outlining its absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter	Value	Reference
Absorption	Peak Plasma Time (Tmax): ~4 hours	[12]
Steady-State Achieved: ~7 days		[12]
Distribution	Plasma Protein Binding: ≥99.9%	[11]
Metabolism	Primary Pathway: CYP3A4	[3] [11]
Secondary Pathway: CYP2B6	[11]	
Minor Pathways: CYP2C8, CYP2C19		[11]
Excretion	Feces: ~47.3% (~2.7% as unchanged drug)	[11]
Urine: ~2% (unchanged drug undetectable)		[11]
Half-Life	Effective Half-Life: ~14 hours	[11]
Clearance	Apparent Clearance: 3.5 L/h	[11]
Exposure (Adults)	Cmax: 4,231 ng/mL	[11] [12]
AUC0-24h: 72,846 ng·h/mL		[11]

Cmax = Maximum plasma concentration; AUC = Area under the curve.

[Click to download full resolution via product page](#)

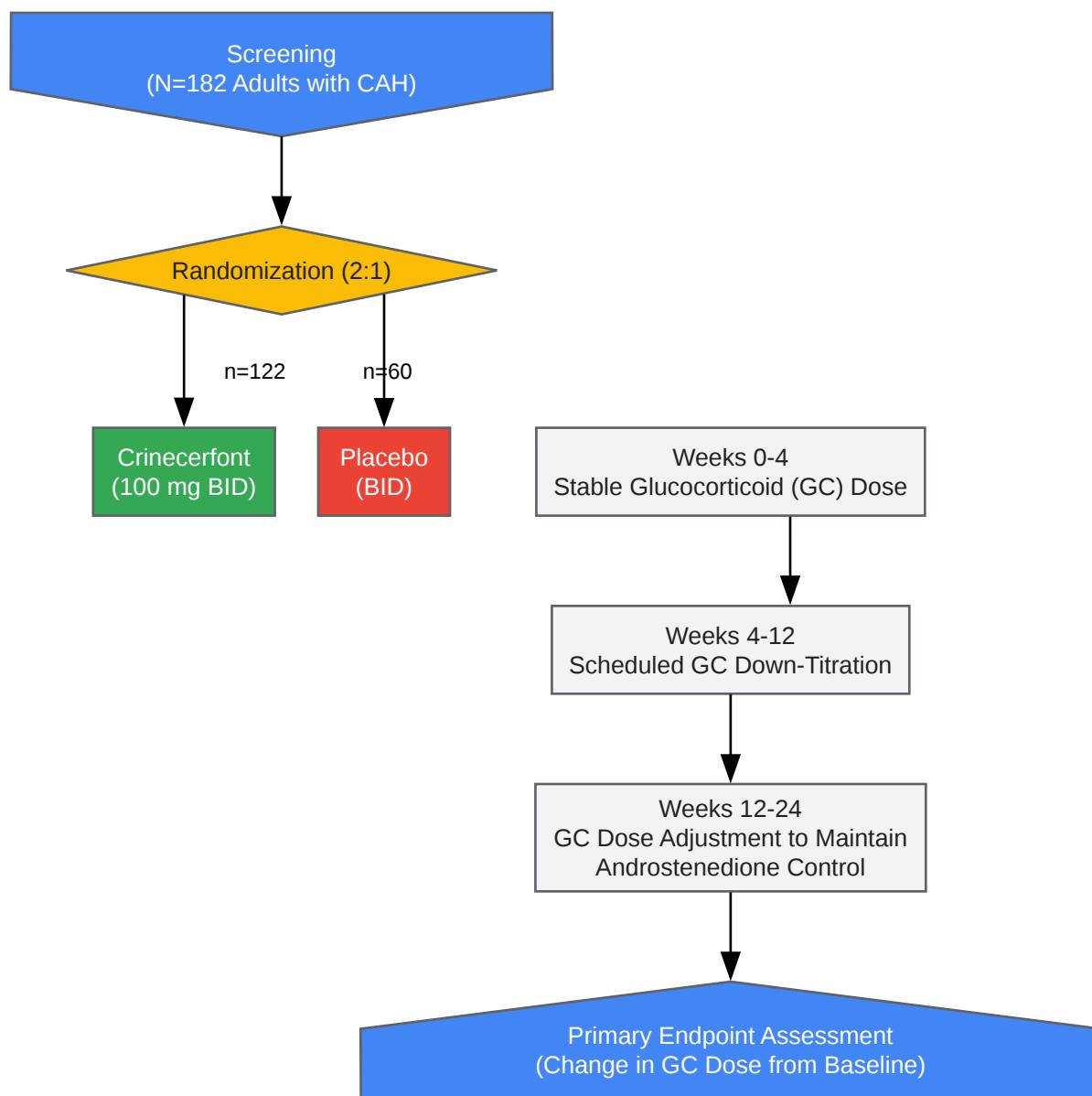
Caption: Primary and secondary metabolic pathways of **(R)-Crinelerfont**.

Preclinical Studies

While the bulk of publicly available data focuses on clinical development, some preclinical findings have been reported. Early preclinical studies in animal models indicated that **(R)-Crinelerfont** (then known as SSR-125543) exhibited antidepressant-like effects.^[2] Other data suggests the compound is expected to have limited brain penetration, acting primarily on the pituitary gland, which is outside the blood-brain barrier.^[15] In a study involving mice under chronic stress, a 5-week treatment with crinelerfont was found to paradoxically exacerbate corticosterone secretion.^[18]

Key Experimental Protocols

The pharmacological profile of **(R)-Crinelerfont** was primarily established through a series of well-controlled clinical trials.


4.1 Phase 2 Study in Adolescents (NCT04045145)

- Design: This was an open-label, single-arm study conducted at four centers in the United States.^[15]
- Participants: The study enrolled eight male and female participants, aged 14 to 17 years, with a diagnosis of classic CAH due to 21-hydroxylase deficiency.^[15]

- Protocol: Participants received **(R)-Crinecerfont** 50 mg orally twice daily with meals for 14 consecutive days.[[15](#)]
- Primary Outcomes: The main outcomes were the change from baseline to Day 14 in the circulating concentrations of ACTH, 17-hydroxyprogesterone (17OHP), androstenedione, and testosterone.[[15](#)]

4.2 Phase 3 Study in Adults (CAHtalyst Adult; NCT04490915)

- Design: A multinational, randomized, double-blind, placebo-controlled trial involving 182 participants.[[4](#)][[19](#)]
- Participants: Adults (≥ 18 years) with classic CAH receiving stable glucocorticoid regimens. [[19](#)]
- Protocol: Patients were randomized in a 2:1 ratio to receive either **(R)-Crinecerfont** 100 mg twice daily or a placebo for 24 weeks. The initial 4 weeks involved a stable glucocorticoid dose, followed by a scheduled down-titration over the next 8 weeks. For the final 12 weeks, the glucocorticoid dose was adjusted as needed to maintain androstenedione control.[[4](#)][[19](#)]
- Primary Outcome: The primary efficacy endpoint was the change from baseline in the daily glucocorticoid dose at Week 24 while maintaining androstenedione control.[[4](#)]

[Click to download full resolution via product page](#)

Caption: Workflow of the CAHtalyst Phase 3 Adult clinical trial.

4.3 Phase 3 Study in Children (CAHtalyst Pediatric; NCT04806451)

- Design: A multinational, randomized (2:1), placebo-controlled trial enrolling 103 participants. [\[20\]](#)
- Participants: Children and adolescents (aged 4-17 years) with classic CAH.[\[13\]](#)

- Protocol: Participants received either weight-based doses of **(R)-Crinecerfont** or a placebo for 28 weeks. A stable glucocorticoid dose was maintained for the first 4 weeks, after which the dose was adjusted towards a physiologic target, provided androstenedione levels remained controlled.[20]
- Primary Outcome: The primary endpoint was the change in serum androstenedione concentration from baseline to Week 4. A key secondary endpoint was the percent change in glucocorticoid dose from baseline to Week 28.[20]

Drug Interactions

(R)-Crinecerfont is primarily a substrate of the CYP3A4 enzyme.[12] Co-administration with strong or moderate CYP3A4 inducers can decrease its exposure and may reduce efficacy. Dose adjustments are recommended when used concomitantly with such inducers.[3][12]

Conclusion

(R)-Crinecerfont presents a targeted pharmacological approach to the management of classic congenital adrenal hyperplasia. Its mechanism as a selective CRF1 receptor antagonist directly addresses the excessive ACTH drive that characterizes the disease, leading to significant reductions in adrenal androgens.[8][11] The clinical data demonstrates its ability to not only control key hormone levels but also to enable a reduction in the daily glucocorticoid burden for patients.[17][16] This profile positions **(R)-Crinecerfont** as a significant and innovative advancement in the treatment paradigm for CAH.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 2. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. FDA Approves New Treatment for Congenital Adrenal Hyperplasia | FDA [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. crenessity.com [crenessity.com]
- 7. hcplive.com [hcplive.com]
- 8. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 9. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is Crinecerfont used for? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 15. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Future Directions in the Management of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preclinical and Clinical Pharmacological Compendium of (R)-Crinecerfont]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669616#preclinical-pharmacological-profile-of-r-crinecerfont>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com